2,3-Dichloro-4'-piperidinomethyl benzophenone
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Description
2,3-Dichloro-4’-piperidinomethyl benzophenone is a synthetic organic compound with the molecular formula C19H19Cl2NO and a molecular weight of 348.27 . It is commonly used in scientific research.
Molecular Structure Analysis
The InChI code for 2,3-Dichloro-4’-piperidinomethyl benzophenone is 1S/C19H19Cl2NO/c20-17-6-4-5-16 (18 (17)21)19 (23)15-9-7-14 (8-10-15)13-22-11-2-1-3-12-22/h4-10H,1-3,11-13H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The density of 2,3-Dichloro-4’-piperidinomethyl benzophenone is 1.253g/cm3, and it has a boiling point of 474.6ºC at 760 mmHg .Scientific Research Applications
Environmental Impact and Treatment
- Benzophenone compounds, used as UV filters, undergo transformation during chlorination disinfection processes in water treatment, forming toxic by-products. This transformation involves electrophilic chlorine substitution and oxidative breakage of the benzene ring, which can increase the acute toxicity of the water, highlighting the ecological risks associated with chlorination disinfection of benzophenone-containing water (Liu, Wei, Liu, & Du, 2016).
Material Science and Chemistry
- In the field of material science, benzophenone derivatives have been synthesized and characterized for their structural properties. For example, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime involved a substitution reaction, revealing the compound's crystal structure and thermal properties. This kind of research underscores the utility of benzophenone derivatives in developing materials with specific structural and thermal characteristics (Karthik et al., 2021).
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c20-17-6-4-5-16(18(17)21)19(23)15-9-7-14(8-10-15)13-22-11-2-1-3-12-22/h4-10H,1-3,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULQUMAUEZNTJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642710 |
Source
|
Record name | (2,3-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-53-6 |
Source
|
Record name | (2,3-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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